molecular formula C19H19N3O5S2 B3410923 N-(2-carbamoyl-1-benzofuran-3-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 899958-94-2

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B3410923
CAS No.: 899958-94-2
M. Wt: 433.5 g/mol
InChI Key: VMFYAAHGMRRLOP-UHFFFAOYSA-N
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Description

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a carbamoyl group at position 2, a thiophene-2-sulfonyl moiety linked to the piperidine ring, and a terminal carboxamide group. Its design incorporates features common to protease or enzyme inhibitors, such as the sulfonyl-piperidine scaffold, which is prevalent in compounds targeting viral proteases (e.g., SARS-CoV-2) and inflammatory mediators like microsomal prostaglandin E synthase-1 (mPGES-1) .

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c20-18(23)17-16(13-4-1-2-5-14(13)27-17)21-19(24)12-7-9-22(10-8-12)29(25,26)15-6-3-11-28-15/h1-6,11-12H,7-10H2,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFYAAHGMRRLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents like naphthalen-1-yl () or benzimidazolyl () are associated with improved target selectivity but may reduce solubility.

Inhibitory Activity Against Therapeutic Targets

Compound Target Reported Activity Reference
Target Compound Hypothetical (e.g., SARS-CoV-2 Mpro, mPGES-1) Predicted (based on structural analogs) N/A
4-Chlorobenzenesulfonyl analog Unspecified No direct data; structural similarity suggests protease inhibition [5]
Compound 118 mPGES-1 IC₅₀ = 12 nM (potent inhibitor) [4]
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide SARS-CoV-2 Mpro "Acceptable" inhibition (IC₅₀ not quantified) [1]

Insights :

  • The thiophene-2-sulfonyl group’s electron-rich sulfur atom may enhance interactions with cysteine residues in viral proteases, a mechanism observed in SARS-CoV-2 inhibitors .
  • Compound 118’s benzimidazolyl substituent contributes to its high mPGES-1 inhibitory potency, suggesting that modifying the piperidine’s substituent could tune activity toward inflammatory targets .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 4-Chlorobenzenesulfonyl Analog Compound 118
Molecular Weight 466.53 g/mol 473.92 g/mol 555.97 g/mol
LogP (Predicted) ~3.2 ~3.5 ~4.1
Solubility Moderate (thiophene sulfonyl enhances polarity) Low (chlorophenyl reduces solubility) Very low (bulky benzimidazole)

Analysis :

  • The target compound’s thiophene sulfonyl group may improve aqueous solubility compared to the chlorophenyl analog, facilitating bioavailability.
  • Higher molecular weight and lipophilicity in Compound 118 correlate with reduced solubility but enhanced membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

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